molecular formula C25H32BrN3O4 B14065367 tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate

tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate

Cat. No.: B14065367
M. Wt: 518.4 g/mol
InChI Key: YURGEHWPHGOXIN-KREFBHGWSA-N
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Description

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate is a complex organic compound featuring a tert-butyl group, a bromophenyl group, a pyridinyl group, and a cyclopropanecarboxamido moiety

Preparation Methods

The synthesis of tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the bromophenyl group: This step may involve a bromination reaction followed by a coupling reaction with a phenyl group.

    Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carbamate group: This step involves the reaction of an amine with a tert-butyl chloroformate.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate can be compared with similar compounds such as:

    tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-chlorophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-fluorophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a fluorophenyl group, which may impart different electronic properties and reactivity.

    tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-methylphenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a methylphenyl group, which may influence its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique reactivity and biological activity.

Properties

Molecular Formula

C25H32BrN3O4

Molecular Weight

518.4 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-1-(4-bromo-N-[(1R,2R)-2-pyridin-2-ylcyclopropanecarbonyl]anilino)-3-methoxybutan-2-yl]carbamate

InChI

InChI=1S/C25H32BrN3O4/c1-16(32-5)22(28-24(31)33-25(2,3)4)15-29(18-11-9-17(26)10-12-18)23(30)20-14-19(20)21-8-6-7-13-27-21/h6-13,16,19-20,22H,14-15H2,1-5H3,(H,28,31)/t16-,19-,20-,22-/m1/s1

InChI Key

YURGEHWPHGOXIN-KREFBHGWSA-N

Isomeric SMILES

C[C@H]([C@@H](CN(C1=CC=C(C=C1)Br)C(=O)[C@@H]2C[C@H]2C3=CC=CC=N3)NC(=O)OC(C)(C)C)OC

Canonical SMILES

CC(C(CN(C1=CC=C(C=C1)Br)C(=O)C2CC2C3=CC=CC=N3)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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